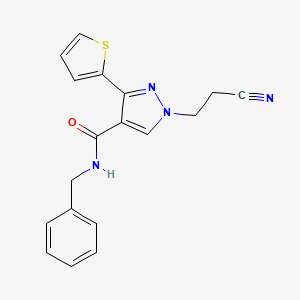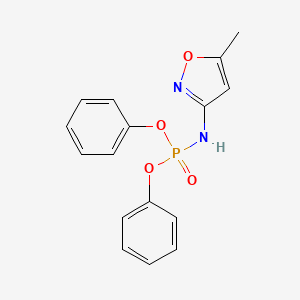![molecular formula C18H13Cl2NO3S B4899159 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione, also known as DTT, is a synthetic compound that has been widely used in scientific research. DTT is a thiol-based reducing agent that is commonly used to reduce disulfide bonds in proteins and peptides. The compound is highly effective in reducing disulfide bonds and has been used in a variety of biochemical and biophysical applications.
Wirkmechanismus
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione works by attacking the sulfur atoms in the disulfide bond, breaking the bond and forming two thiol groups. The thiol groups are highly reactive and can form new bonds with other molecules, such as other thiol groups or metal ions. This mechanism of action makes this compound an effective reducing agent for disulfide bonds in proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. The compound has been shown to protect cells from oxidative stress and to have anti-inflammatory effects. This compound has also been shown to be involved in the regulation of gene expression and to have a role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione has several advantages as a reducing agent for disulfide bonds in proteins and peptides. The compound is highly effective and can reduce disulfide bonds in a variety of proteins and peptides. This compound is also stable and can be stored for long periods of time without losing its reducing activity. However, this compound has some limitations in lab experiments. The compound can be toxic to cells at high concentrations and can interfere with some biochemical assays. Additionally, this compound can react with other molecules in the sample, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione in scientific research. One area of interest is the use of this compound in the study of protein-protein interactions. The compound has been shown to disrupt protein-protein interactions by reducing disulfide bonds, and this property could be used to study the role of disulfide bonds in protein-protein interactions. Another area of interest is the use of this compound in the study of protein folding. The compound has been shown to be effective in promoting protein folding, and this property could be used to study the folding of complex proteins. Finally, the use of this compound in the preparation of samples for mass spectrometry is an area of ongoing research, as the compound has been shown to improve the quality of mass spectrometry data by reducing disulfide bonds in proteins and peptides.
Conclusion:
This compound is a highly effective reducing agent for disulfide bonds in proteins and peptides. The compound has been widely used in scientific research and has several advantages and limitations in lab experiments. This compound has several biochemical and physiological effects and has several future directions for use in scientific research. The compound's mechanism of action makes it an important tool in the study of protein structure, folding, and function.
Synthesemethoden
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is synthesized by reacting 3,4-dichlorobenzyl alcohol with 4-(methylthio)benzaldehyde in the presence of a base such as sodium methoxide. The resulting intermediate is then reacted with thioacetic acid to form the final product, this compound. The synthesis method is relatively simple and yields high purity this compound.
Wissenschaftliche Forschungsanwendungen
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is widely used in scientific research as a reducing agent for disulfide bonds in proteins and peptides. The compound is highly effective in reducing disulfide bonds and has been used in a variety of biochemical and biophysical applications. This compound is commonly used in protein structure determination, protein folding studies, and protein purification. The compound has also been used in the study of enzyme kinetics and in the preparation of samples for mass spectrometry.
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S/c1-21-17(22)16(25-18(21)23)9-11-2-5-13(6-3-11)24-10-12-4-7-14(19)15(20)8-12/h2-9H,10H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIHXFZPUGYLNN-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4899080.png)

![methyl 3-({[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4899094.png)
![1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4899100.png)
![6-methyl-5-{5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4899108.png)

![3-chloro-N-{2-[(2-fluorobenzyl)oxy]benzyl}-4-(4-morpholinyl)aniline](/img/structure/B4899120.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)


![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)

![2-methoxy-N-{1-[1-(1-pyrrolidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4899163.png)
![1-[2-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-piperidinone](/img/structure/B4899182.png)